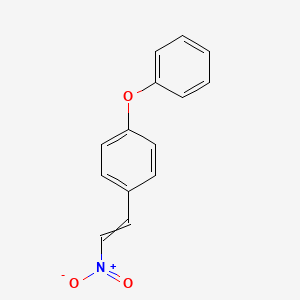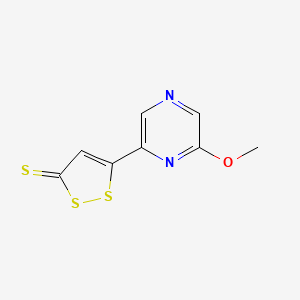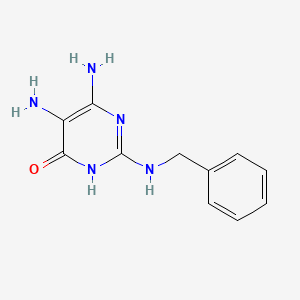
5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For instance, it may bind to the active site of an enzyme, altering its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol
- 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4-ol
Uniqueness
Compared to similar compounds, 5,6-Diamino-2-(benzylamino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the benzylamino group can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
61693-27-4 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4,5-diamino-2-(benzylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N5O/c12-8-9(13)15-11(16-10(8)17)14-6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H4,13,14,15,16,17) |
InChI Key |
IPYPYPJKBDAXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C(=O)N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


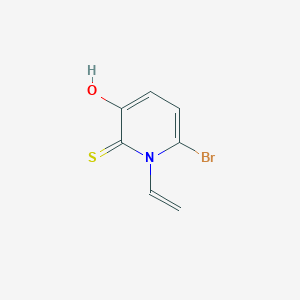
![Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate](/img/structure/B14559429.png)
![Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B14559435.png)
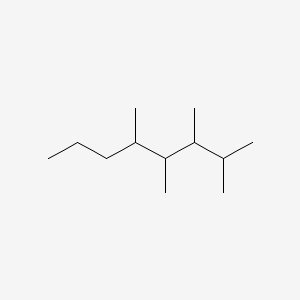
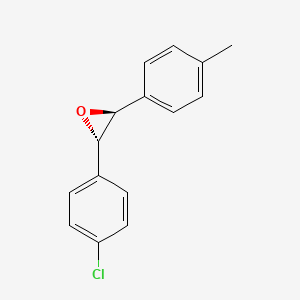
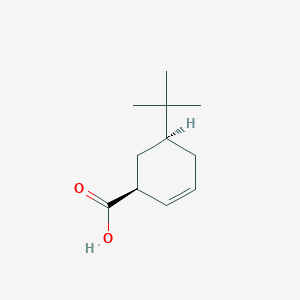
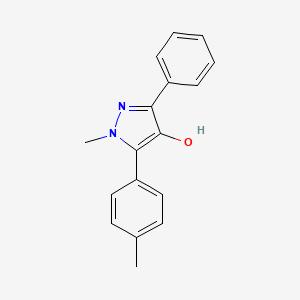
![Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14559458.png)
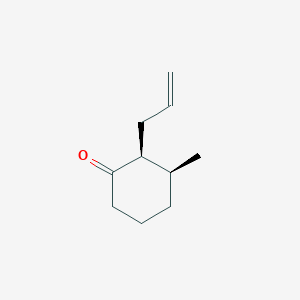
![Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14559483.png)
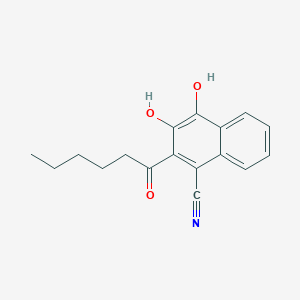
![1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one](/img/structure/B14559496.png)
